molecular formula C18H21N3O2S B7547441 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide

Cat. No. B7547441
M. Wt: 343.4 g/mol
InChI Key: UUPWLRKRLJQUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Mpsa and has been synthesized using different methods.

Scientific Research Applications

Mpsa has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Mpsa has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Mpsa is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. Mpsa has also been found to interact with certain receptors in the brain, which may explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Mpsa has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Mpsa has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, Mpsa has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Mpsa has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it suitable for various analytical techniques. However, one of the limitations of using Mpsa in lab experiments is its potential toxicity. More research is needed to determine the safe dosage and concentration of Mpsa for use in experiments.

Future Directions

There are several future directions for research on Mpsa. One direction is to study its potential use in treating other neurological disorders such as Parkinson's disease. Another direction is to investigate its potential use in treating inflammatory bowel disease. Further research is also needed to determine the mechanism of action of Mpsa and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Mpsa as a therapeutic agent.

Synthesis Methods

Mpsa can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-3-nitropyridine with morpholine to form 2-nitro-3-(morpholin-4-yl)pyridine. This intermediate is then reacted with 2-phenylsulfanylacetic acid to form Mpsa. Another method involves the reaction of 3-chloro-2-morpholinopyridine with 2-phenylsulfanylacetic acid to form Mpsa.

properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(14-24-16-6-2-1-3-7-16)20-13-15-5-4-8-19-18(15)21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWLRKRLJQUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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